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molecular formula C18H22N2O2 B8568794 tert-Butyl 3-{[2-(pyridin-3-yl)ethyl]amino}benzoate CAS No. 651023-30-2

tert-Butyl 3-{[2-(pyridin-3-yl)ethyl]amino}benzoate

Cat. No. B8568794
M. Wt: 298.4 g/mol
InChI Key: NJNYLQLHBLHJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405230B2

Procedure details

To a mixture of 244 mg of 3-(2-aminoethyl)pyridine (2.0 mmol) and 604 mg of t-butyl 3-iodobenzoate (2.0 mmol) in 10 mL of toluene was added 250 mg of sodium t-butoxide (2.5 mmol), 30 mg of tri-t-butylphosphonium tetrafluoroborate (0.1 mmol) and 50 mg of tris(dibenzylidineacetone)dipalladium(0) (0.055 mmol). The mixture was stirred for 16 h and filtered through celite. The celite was washed with 3×5 mL of toluene and the filtrate was concentrated in vacuo. The residue was purified by column chromatography using 35%-45% EtOAc in hexanes as eluant to give 103 mg of t-butyl N-(2-(3-pyridyl)ethyl)-3-aminobenzoate as a bright yellow oil (17% yield).
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
604 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
reactant
Reaction Step Two
[Compound]
Name
tris(dibenzylidineacetone)dipalladium(0)
Quantity
50 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1.I[C:11]1[CH:12]=[C:13]([CH:21]=[CH:22][CH:23]=1)[C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].CC(C)([O-])C.[Na+].F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C>C1(C)C=CC=CC=1>[N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([CH2:3][CH2:2][NH:1][C:11]2[CH:12]=[C:13]([CH:21]=[CH:22][CH:23]=2)[C:14]([O:16][C:17]([CH3:19])([CH3:20])[CH3:18])=[O:15])[CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
244 mg
Type
reactant
Smiles
NCCC=1C=NC=CC1
Name
Quantity
604 mg
Type
reactant
Smiles
IC=1C=C(C(=O)OC(C)(C)C)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
30 mg
Type
reactant
Smiles
F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Name
tris(dibenzylidineacetone)dipalladium(0)
Quantity
50 mg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The celite was washed with 3×5 mL of toluene
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC(=CC=C1)CCNC=1C=C(C(=O)OC(C)(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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